molecular formula C16H11BrN4O3S2 B4538801 2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B4538801
M. Wt: 451.3 g/mol
InChI Key: DQXOSEFRTNLUMP-UHFFFAOYSA-N
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Description

2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a compound that involves a thiadiazole moiety, which is known for its significance in medicinal chemistry due to its wide range of biological activities. This compound's synthesis and properties are of interest due to its potential applications in the design of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves reactions of various bromo and nitrobenzyl compounds with thiosemicarbazide or other sulfur-containing nucleophiles. For example, Zhang et al. (2011) reported the synthesis of a related compound, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, showcasing a method that could be analogous to the synthesis of the targeted molecule (Zhang, He, Jiang, Mu, & Wan, 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. For instance, Polo et al. (2019) conducted crystal structure analysis on a related 2-bromo-N-(2,4-difluorobenzyl)benzamide, revealing intermolecular hydrogen bonds and C-Br⋅⋅⋅π interactions that could similarly influence the molecular conformation and stability of the compound (Polo, Morales‐Bayuelo, Orozco-Ugarriza, Henao, Galdámez, & Gutiérrez, 2019).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and ring transformations, which could be relevant for further functionalization of the compound. Shlenev et al. (2017) have discussed the synthesis of thiadiazoloquinazolinones by cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides, a method that could be adapted for synthesizing related structures (Shlenev, Tarasov, Filimonov, Agat’ev, Danilova, & Suponitskii, 2017).

properties

IUPAC Name

2-bromo-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S2/c17-13-4-2-1-3-12(13)14(22)18-15-19-20-16(26-15)25-9-10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXOSEFRTNLUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 5
2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

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